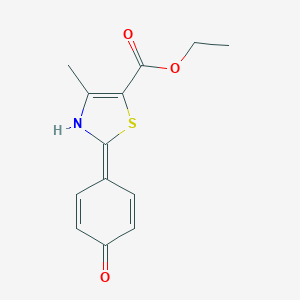

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCYSKNNFCGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428280 | |

| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161797-99-5 | |

| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161797-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as the anti-gout agent Febuxostat. This document outlines the primary synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization through modern spectroscopic techniques. Due to the absence of publicly available experimental spectral data, this guide presents predicted data and established methodologies for obtaining and interpreting the necessary information for full structure confirmation.

Introduction

This compound (EHMT) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole core linked to a hydroxyphenyl group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] The precise structural confirmation of EHMT is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).

This guide details the synthetic pathway and the analytical techniques required for the complete structure elucidation of EHMT.

Compound Identification:

-

IUPAC Name: Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[2]

-

CAS Number: 161797-99-5[2]

-

Molecular Formula: C₁₃H₁₃NO₃S[2]

-

Molecular Weight: 263.31 g/mol [2]

Synthesis of this compound

The most common and efficient method for the synthesis of EHMT is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For EHMT, this translates to the reaction between ethyl 2-chloroacetoacetate and 4-hydroxythiobenzamide .

Synthetic Pathway

The synthesis is a two-step process starting from the preparation of the thioamide precursor.

Step 1: Synthesis of 4-hydroxythiobenzamide

One common method for the synthesis of 4-hydroxythiobenzamide involves the reaction of 4-cyanophenol with a source of hydrogen sulfide, such as sodium hydrosulfide.

Step 2: Hantzsch Thiazole Synthesis of EHMT

The synthesized 4-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via a cyclization mechanism to form the thiazole ring.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for EHMT production.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-hydroxythiobenzamide

-

In a well-ventilated fume hood, dissolve 4-cyanophenol in a suitable solvent such as aqueous ammonia.

-

Introduce a source of hydrogen sulfide. This can be done by bubbling hydrogen sulfide gas through the solution or by the addition of a sulfide salt like sodium hydrosulfide (NaSH).

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 70°C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-hydroxythiobenzamide.

Protocol 2.2.2: Synthesis of this compound

-

Suspend 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl 2-chloroacetoacetate (approximately 1.1 equivalents) to the suspension.[3]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid product. If not, reduce the solvent volume under reduced pressure.

-

Add water to the concentrated mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structure Elucidation and Data Presentation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic methods. The following sections detail the expected outcomes from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of EHMT is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the thiazole ring.

Table 1: Predicted ¹H NMR Data for EHMT

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Ar-OH |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the thiazole ring |

| ~6.9 | Doublet | 2H | Aromatic protons meta to the thiazole ring |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.6 | Singlet | 3H | Thiazole-CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for EHMT

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | C2 of thiazole (C-N) |

| ~160 | C4 of hydroxyphenyl (C-OH) |

| ~150 | C4 of thiazole (C-S) |

| ~130 | Aromatic CH (ortho to thiazole) |

| ~125 | Aromatic C (ipso to thiazole) |

| ~116 | Aromatic CH (meta to thiazole) |

| ~115 | C5 of thiazole (C-COOEt) |

| ~61 | -OCH₂CH₃ |

| ~17 | Thiazole-CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For EHMT, with a molecular weight of 263.31, the molecular ion peak [M+H]⁺ would be expected at m/z 264.

Table 3: Predicted Mass Spectrometry Data for EHMT

| m/z | Ion |

| 264 | [M+H]⁺ |

| 218 | [M - C₂H₅OH + H]⁺ |

| 190 | [M - C₂H₅OH - CO + H]⁺ |

| 121 | [HOC₆H₄C≡N]⁺ |

The fragmentation pattern can be visualized as follows:

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for EHMT

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad | O-H stretch (phenol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (thiazole) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

Experimental Workflow for Structure Elucidation

The following diagram outlines the logical workflow for the synthesis and characterization of EHMT.

Caption: Workflow for EHMT synthesis and elucidation.

Conclusion

The structure elucidation of this compound is a critical step in the quality control of its production for pharmaceutical applications. The Hantzsch thiazole synthesis provides a reliable route for its preparation. A combination of NMR, MS, and IR spectroscopy offers a comprehensive toolkit for the unambiguous confirmation of its molecular structure. The predicted data and protocols within this guide serve as a robust framework for researchers and professionals in the field of drug development to synthesize and characterize this important intermediate with high confidence.

References

Unveiling the Therapeutic Potential of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core. While primarily recognized as a key intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, the broader class of thiazole derivatives has garnered significant attention for a wide spectrum of biological activities. This technical guide consolidates the available, albeit limited, information on the biological profile of the title compound and provides a comprehensive overview of the well-documented activities of structurally related thiazole-containing molecules. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical scaffold.

Profile of this compound

Primarily, this compound serves as a building block in multi-step chemical syntheses. Its own biological activity is not extensively documented in publicly available literature. However, the structural motifs present—a 4-hydroxyphenyl group and a thiazole-5-carboxylate core—are found in numerous biologically active molecules, suggesting a potential for inherent, yet unexplored, pharmacological effects.

Biological Activities of Structurally Related Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a diverse range of biological activities. The following sections summarize the key therapeutic areas where thiazole derivatives have shown promise.

Anticancer Activity

Thiazole derivatives are a significant class of compounds investigated for their anticancer properties.[1][2] They have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2]

Quantitative Data on Anticancer Activity of Thiazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted thiazoles | HeLa, SiHa | 1.65 - 8.60 | [3] |

| Thiazole-based EGFR/VEGFR-2 inhibitors | Various | 0.027 - 0.033 | [4] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | MCF-7, HepG2 | 2.57 - 7.26 | [5] |

Enzyme Inhibition

Certain thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[6][7]

Quantitative Data on Cholinesterase Inhibition by Thiazole Derivatives:

| Compound | Enzyme | IC50 (µM) | Reference |

| Thiazolylhydrazone derivative 2i | AChE | 0.028 | [6] |

| Coumarylthiazole derivative D | AChE | 4.58 | [8] |

| Benzylpiperidine-linked diarylthiazole E | AChE | 0.30 | [8] |

| Thiazole derivative 4e | AChE | 25.5 µg/mL | [7] |

2-aminothiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II.[9]

Quantitative Data on Carbonic Anhydrase Inhibition by Thiazole Derivatives:

| Compound | Enzyme | Ki (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [9] |

Antimicrobial Activity

The thiazole scaffold is present in several compounds with antibacterial and antifungal properties.[10][11] For instance, a derivative, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been reported to have antibacterial and antifungal activity against C. albicans.[11]

Experimental Protocols

Detailed experimental methodologies for assessing the biological activities of thiazole derivatives are crucial for reproducible research. Below are representative protocols for key assays.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

-

Enzyme Addition: Acetylcholinesterase enzyme solution is added to the wells, and the plate is incubated for a short period.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.

-

Inhibition Calculation: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated relative to the enzyme activity without the inhibitor. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.

Caption: Potential anticancer signaling pathways targeted by thiazole derivatives.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate price,buy Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS Number 161797-99-5, is a pivotal chemical intermediate primarily recognized for its integral role in the synthesis of Febuxostat.[1][2][3] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this essential precursor. While its primary significance lies in its role in drug manufacturing, this document also briefly explores available information on its distinct biological properties.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of Febuxostat. Although the exact date and researchers who first synthesized this specific molecule are not prominently documented in readily available literature, its emergence is a direct consequence of the quest for effective xanthine oxidase inhibitors.

The development of Febuxostat in the late 1990s by the Japanese pharmaceutical company Teijin marked a significant advancement in the treatment of gout. The synthesis of this novel therapeutic agent required the development of specific chemical building blocks, one of which was this compound. Its structure was strategically designed to provide the core thiazole and hydroxyphenyl moieties that are essential for the final drug's activity.

A key patent, US2005/75503, details the synthesis of Febuxostat and its intermediates, including this compound, highlighting its importance in the manufacturing process.[1] The compound is also referred to as a "Febuxostat intermediate" in numerous chemical and pharmaceutical literature, solidifying its primary identity as a precursor in drug synthesis.[4][5]

Synthesis and Chemical Properties

The synthesis of this compound has been approached through various chemical routes, often with the goal of optimizing yield and purity for pharmaceutical production.

Common Synthetic Pathways

A prevalent method for the synthesis of this thiazole derivative involves the Hantzsch thiazole synthesis. This typically includes the reaction of a thioamide with an α-haloketone. In the context of this specific compound, the synthesis generally proceeds as follows:

-

Formation of 4-hydroxythiobenzamide: This key intermediate can be prepared from 4-cyanophenol.[1][2]

-

Cyclocondensation Reaction: The 4-hydroxythiobenzamide is then reacted with an ethyl 2-haloacetoacetate, such as ethyl 2-chloroacetoacetate, to form the thiazole ring.[1]

Chinese patent CN102002017B describes a method for preparing a derivative of this compound, 2-[3-formyl-4-hydroxy phenyl]-4-methylthiazol-5-formic acid ethyl ester, which starts from 2-[4-hydroxyphenyl]-4-methylthiazol-5-ethyl formate.[6] This underscores the role of the title compound as a foundational intermediate that can be further modified.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 161797-99-5 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 180 °C |

| Density | 1.274 g/cm³ |

Data sourced from publicly available chemical databases.

Role in Febuxostat Synthesis

This compound is a critical building block in the multi-step synthesis of Febuxostat. Its structure contains the essential 2-(4-hydroxyphenyl)-4-methylthiazole core of the final drug molecule.

The general synthetic workflow from this intermediate to Febuxostat involves several key transformations, which are outlined in the diagram below.

Biological Activity

While this compound is primarily known as a synthetic intermediate, some sources suggest potential biological activity. It is important to note that extensive, peer-reviewed research on the specific biological effects of this compound is limited in the public domain. The primary biological context for this molecule remains as a precursor to the highly active drug, Febuxostat.

Some commercial suppliers have anecdotally categorized this compound and its derivatives as belonging to an "anticancer series". However, without substantiated scientific studies, these claims remain unverified.

The biological activity of the final product, Febuxostat, is well-documented. It is a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body. Recent studies have also explored the potential anticancer properties of Febuxostat itself, particularly in colorectal cancer cells.

The signaling pathway of Febuxostat's primary mechanism of action is illustrated below.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patent literature. However, a general laboratory-scale synthesis can be outlined based on the Hantzsch thiazole synthesis.

Synthesis of this compound

-

Materials: 4-hydroxythiobenzamide, ethyl 2-chloroacetoacetate, ethanol, sodium bicarbonate.

-

Procedure:

-

Dissolve 4-hydroxythiobenzamide in ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.

-

The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is neutralized with a mild base, such as sodium bicarbonate solution, to precipitate the product.

-

The crude product is collected by filtration, washed with water, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Febuxostat. Its discovery and development are a direct result of the successful drug discovery program for this important anti-gout medication. While its own biological activity is not extensively characterized in scientific literature, its chemical properties and synthetic routes are well-established, making it a crucial component in the production of a medication that has improved the quality of life for many patients suffering from hyperuricemia and gout. Further research into the potential intrinsic biological activities of this and other Febuxostat intermediates could be a potential area for future investigation.

References

- 1. This compound | 161797-99-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Febuxostat intermediate | C13H13NO3S - BuyersGuideChem [buyersguidechem.com]

- 5. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]

- 6. CN102002017B - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Desethyl-isotonitazene (CAS 2732926-24-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for academic and research purposes only. N-desethyl-isotonitazene is a potent synthetic opioid with significant potential for abuse and harm. Its synthesis, handling, and use are subject to strict regulation in many jurisdictions. All activities involving this substance should be conducted in compliance with local, national, and international laws and regulations, and under appropriate safety protocols.

Introduction

N-desethyl-isotonitazene, also known as norisotonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds. Initially identified as a metabolite of isotonitazene, it has since emerged as a standalone substance of concern in forensic and toxicological settings. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and analytical methodologies.

It is critical to note that the CAS number 161797-99-5, as initially queried, is incorrectly associated with N-desethyl-isotonitazene in some sources. The correct CAS Registry Number for N-desethyl-isotonitazene is 2732926-24-6 .[1][2] This guide will exclusively refer to the properties and data associated with the correct CAS number.

Chemical and Physical Properties

N-desethyl-isotonitazene is characterized by a 2-benzylbenzimidazole core structure with a nitro group and an N-ethyl-ethanamine substituent. The hydrochloride salt is the common form available as a reference standard and is described as a crystalline solid.[1]

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine | [1] |

| Other Names | Norisotonitazene, Des-Iso | [1][2] |

| CAS Number | 2732926-24-6 | [1][2] |

| Molecular Formula | C21H26N4O3 | [1][3] |

| Molecular Weight | 382.46 g/mol | [1][3] |

| Appearance | Crystalline solid (hydrochloride salt) | [1] |

| Solubility (HCl salt) | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2) (5 mg/mL) | [1][4] |

Uses and Applications

N-desethyl-isotonitazene has no recognized therapeutic or industrial applications.[1] Its primary legitimate use is as a certified reference material in analytical and forensic laboratories for the identification and quantification of this substance in seized materials and biological samples.[1] It is also used in scientific research to study the structure-activity relationships of benzimidazole opioids and their effects on opioid receptors.[1]

Mechanism of Action and Pharmacology

N-desethyl-isotonitazene is a potent and selective agonist of the µ-opioid receptor (MOR), a G protein-coupled receptor.[5] Its high affinity and efficacy at the MOR are responsible for its powerful opioid effects, which include analgesia, euphoria, and respiratory depression.[1][5]

Pharmacological Data

In vitro studies have demonstrated that N-desethyl-isotonitazene is significantly more potent than morphine and, in some assays, more potent than fentanyl.[1] It exhibits superagonist activity at the µ-opioid receptor, surpassing the signaling of standard agonists in both G protein and β-arrestin recruitment pathways.[5]

| Parameter | Value | Receptor/Assay | Source |

| Ki (Binding Affinity) | 2.2 ± 0.4 nM | µ-opioid receptor | [1] |

| Ki (Binding Affinity) | 838.9 ± 120.0 nM | κ-opioid receptor | [1] |

| Ki (Binding Affinity) | 610.2 ± 108.0 nM | δ-opioid receptor | [1] |

| EC50 (BRET Assay) | 252 pM | µ-opioid receptor | [1] |

| EC50 (cAMP Assay) | 4.13 pM | µ-opioid receptor | |

| EC50 (β-arrestin2 recruitment) | 3.35 nM | µ-opioid receptor | [6] |

| EC50 (Aequoscreen® assay) | 0.500 nM | µ-opioid receptor | [6] |

Signaling Pathway

Activation of the µ-opioid receptor by N-desethyl-isotonitazene initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin pathway. The G protein pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway is implicated in some of the adverse effects, such as respiratory depression and tolerance.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for N-desethyl-isotonitazene are not extensively available in the public domain. However, the principles of the key analytical and pharmacological assays cited in the literature are described below.

Synthesis

The synthesis of N-desethyl-isotonitazene can be achieved through a multi-step process involving the substitution of a halogenated dinitrobenzene, followed by regioselective reduction, condensation, and deprotection.[1]

Analytical Methods

The identification and quantification of N-desethyl-isotonitazene in forensic samples are typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is a highly sensitive and selective method for quantifying substances in complex matrices like blood and urine. The sample is first separated by liquid chromatography, and then the compound of interest is fragmented and detected by a tandem mass spectrometer.

-

Sample Preparation: A common method is a basic liquid-liquid extraction.[7][8]

-

Chromatography: A C18 analytical column is often used for separation.[8]

-

Detection: Multiple reaction monitoring (MRM) mode is employed for sensitive and specific detection.[8]

-

Quantification: Calibration curves are generated using certified reference material, with a typical range of 0.5–50 ng/mL in blood.[8][9]

In Vitro Pharmacological Assays

Radioligand Binding Assay:

-

Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Methodology: Cell membranes expressing the µ-opioid receptor are incubated with a radiolabeled opioid antagonist (e.g., [³H]naloxone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the inhibition constant (Ki) is calculated.

µ-Opioid Receptor Activation Assays:

-

Principle: These assays measure the functional consequences of receptor activation, such as G protein activation or β-arrestin recruitment.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay: This technique measures the interaction between a luminescent donor and a fluorescent acceptor fused to the receptor and signaling proteins (G protein, β-arrestin). Agonist binding brings the donor and acceptor into proximity, resulting in a BRET signal.[5]

-

cAMP Inhibition Assay: µ-opioid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This change can be measured using various commercially available kits.

-

β-Arrestin Recruitment Assay: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction can be monitored using techniques like BRET or enzyme fragment complementation assays.[10]

Conclusion

N-desethyl-isotonitazene (CAS 2732926-24-6) is a highly potent synthetic opioid of the 2-benzylbenzimidazole class with significant implications for public health and forensic science. Its primary mechanism of action is as a selective and high-efficacy agonist at the µ-opioid receptor. While it has no approved medical use, its availability as a reference standard is crucial for its detection and the ongoing research into the pharmacology of novel synthetic opioids. Researchers and drug development professionals should be aware of its high potency and the associated safety considerations in handling and analysis.

References

- 1. cdn.who.int [cdn.who.int]

- 2. cfsre.org [cfsre.org]

- 3. Substance Details N-desethyl isotonitazene [unodc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of N-desethyl etonitazene in a drug checking sample: Chemical analysis and pharmacological characterization of a recent member of the 2-benzylbenzimidazole "nitazene" class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emergence of the Novel Opioid N-Desethyl Isotonitazene in the Recreational Drug Supply [cfsre.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key heterocyclic molecule, has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established biological activities. Detailed experimental protocols for its synthesis and potential therapeutic applications are presented, supported by quantitative data and mechanistic insights. The document explores its role as a crucial intermediate in the synthesis of the anti-gout medication Febuxostat and its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this guide elucidates the potential signaling pathways modulated by this class of thiazole derivatives, offering a foundation for future research and drug development endeavors.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] It is characterized by a melting point of approximately 180°C.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 161797-99-5 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| Melting Point | 180°C | |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C(=O)OCC)SC(=N1)C2=CC=C(O)C=C2 | |

| InChI | InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the Hantzsch thiazole synthesis.

Materials:

-

4-Hydroxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Purification and Characterization: The purity of the synthesized compound can be assessed by TLC and melting point determination. The structure can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound serves as a versatile scaffold for the development of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Intermediate in the Synthesis of Febuxostat

This compound is a pivotal intermediate in the industrial synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2] The synthesis involves the formylation of the phenolic hydroxyl group, followed by further modifications.

Anticancer Activity

Thiazole derivatives are recognized for their antiproliferative properties against various cancer cell lines.[3][4] A study involving derivatives of this compound demonstrated their potential as anticancer agents. Specifically, a series of 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives were synthesized from the parent compound and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line.[5]

Experimental Protocol for Anticancer Activity (MTT Assay):

-

Cell Culture: Maintain MCF-7 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (and the parent compound) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

While the specific IC₅₀ value for this compound from this particular study is not publicly available, the research highlights the potential of this chemical scaffold in developing new anticancer agents.[5]

Anti-inflammatory Activity

Thiazole-containing compounds have been reported to possess significant anti-inflammatory properties.[6][7] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Potential Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages):

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates and incubate overnight.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell supernatant and measure the nitric oxide (NO) production by quantifying the nitrite concentration using the Griess reagent.

-

Cell Viability: Assess the cytotoxicity of the compound on the cells using the MTT assay to ensure that the reduction in NO production is not due to cell death.

Antimicrobial Activity

The thiazole nucleus is a component of several antimicrobial drugs. Derivatives of this compound have been synthesized and screened for their antimicrobial activity.[8]

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

-

Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

The biological activities of thiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the direct targets of this compound are not yet fully elucidated, studies on structurally related compounds provide valuable insights into its potential mechanisms of action.

Anticancer Mechanisms

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[9]

-

Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]

References

- 1. This compound AldrichCPR 161797-99-5 [sigmaaldrich.com]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While this compound is a known intermediate in the synthesis of the xanthine oxidase inhibitor Febuxostat, its intrinsic bioactivities are an area of emerging interest. The protocols detailed below are based on established methodologies for assessing related thiazole-containing compounds and derivatives, which have shown promise in areas such as cancer and neurodegenerative disease research.

Potential Biological Activities

This compound and its derivatives have been investigated for several biological activities. One source suggests that the parent compound may act as an anticancer agent by inhibiting DNA synthesis, thereby preventing RNA and protein synthesis and suppressing cancer cell growth in culture. Derivatives of this thiazole scaffold have demonstrated a range of effects, including:

-

Anticancer/Cytotoxic Activity: Various thiazole derivatives have been screened for their cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast cancer (T-47D)[1][2].

-

Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research[1].

-

Antimicrobial Activity: Some thiazole derivatives have been noted for their potential antibacterial and antifungal properties.

Quantitative Data Summary for Related Thiazole Derivatives

No specific quantitative data for the in vitro activity of this compound was identified in the public domain. However, the following table summarizes the activities of closely related thiazole-based compounds to provide a reference for expected potency and assay design.

| Compound Class | Assay Type | Target | Cell Line / Enzyme | Activity (IC₅₀) |

| Thiazole Derivative (Compound 109) | Enzyme Inhibition | Acetylcholinesterase | - | 5.19 µM[1] |

| Thiazole Derivative (Compound 109) | Enzyme Inhibition | Butyrylcholinesterase | - | 5.83 µM[1] |

| Thiazolyl-Pyrazoline (Compound 7g) | Cytotoxicity | - | A549 (Lung Cancer) | 3.92 µM[2] |

| Thiazolyl-Pyrazoline (Compound 7m) | Cytotoxicity | - | T-47D (Breast Cancer) | 0.75 µM[2] |

| Thiazolyl-Pyrazoline (Compound 7b) | Enzyme Inhibition | EGFR | - | 83 nM[2] |

| Thiazole Derivative (Compound 9) | Cytotoxicity | - | HepG-2 (Liver Cancer) | 1.61 µg/mL[1] |

| Thiazole Derivative (Compound 10) | Cytotoxicity | - | HepG-2 (Liver Cancer) | 1.98 µg/mL[1] |

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HepG-2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for In Vitro Enzyme Inhibition Assay (Acetylcholinesterase)

This protocol is based on the Ellman's method and is designed to screen for potential inhibitory activity of the title compound against acetylcholinesterase (AChE).

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Donepezil or Galantamine (positive control inhibitor)

-

96-well microplates

-

Microplate reader (412 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO and dilute it in phosphate buffer to obtain various concentrations.

-

Prepare DTNB solution (e.g., 10 mM) and ATCh solution (e.g., 14 mM) in phosphate buffer.

-

Prepare an AChE solution in phosphate buffer (e.g., 0.1 U/mL).

-

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of ATCh solution

-

125 µL of DTNB solution

-

50 µL of the test compound solution at different concentrations (or buffer for control, positive control inhibitor for comparison).

-

-

Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.

-

Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro screening and a potential signaling pathway that could be investigated based on the anticancer activity of related compounds.

Caption: Workflow for In Vitro Cytotoxicity Screening.

Caption: Potential EGFR Signaling Pathway Inhibition.

References

Application Notes and Protocols for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound with a thiazole core. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of a hydroxyphenyl group, make it a subject of interest for potential biological activities. These application notes provide a detailed experimental protocol for the synthesis of this compound and discuss its potential applications in drug discovery based on the biological activities of structurally related compounds, including anticancer, anti-inflammatory, and kinase inhibitory effects.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with diverse pharmacological properties. The title compound, this compound, is a key building block in medicinal chemistry. While it is primarily recognized as a precursor in the synthesis of more complex molecules like Febuxostat, a xanthine oxidase inhibitor, the inherent structural motifs of the 2-(4-hydroxyphenyl)-thiazole scaffold suggest potential for intrinsic biological activity. This document outlines a comprehensive protocol for its laboratory synthesis and explores potential therapeutic applications by examining the bioactivities of analogous structures.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, beginning with the preparation of 4-hydroxythiobenzamide, followed by the Hantzsch thiazole synthesis.

Part 1: Synthesis of 4-Hydroxythiobenzamide

This procedure outlines the synthesis of the key intermediate, 4-hydroxythiobenzamide, from 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Thioacetamide

-

Isopropanolic hydrogen chloride

-

Water

Procedure:

-

Oxime Formation: In a reaction vessel, dissolve 4-hydroxybenzaldehyde in formic acid.

-

Add hydroxylamine hydrochloride and sodium formate to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water to precipitate the 4-hydroxybenzonitrile.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Thionation: Suspend the crude 4-hydroxybenzonitrile in isopropanolic hydrogen chloride.

-

Add thioacetamide to the suspension.

-

Heat the reaction mixture and maintain the temperature for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add water to precipitate the 4-hydroxythiobenzamide.

-

Filter the solid, wash with water, and dry to yield the final product.

Table 1: Reagent Quantities for 4-Hydroxythiobenzamide Synthesis

| Reagent | Molar Ratio |

| 4-Hydroxybenzaldehyde | 1.0 |

| Hydroxylamine HCl | 1.1 |

| Sodium Formate | 1.1 |

| Thioacetamide | 1.2 |

Part 2: Hantzsch Thiazole Synthesis of this compound

This protocol describes the cyclization of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate to form the target compound.

Materials:

-

4-Hydroxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (or other suitable solvent like isopropanol)

-

Triethylamine (or other suitable base)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxythiobenzamide in ethanol.

-

Add ethyl 2-chloroacetoacetate to the solution. A patent has also described the use of ethyl 3-bromoacetoacetate for a similar cyclization[1].

-

Add a catalytic amount of triethylamine to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Table 2: Reagent Quantities for Hantzsch Thiazole Synthesis

| Reagent | Molar Ratio |

| 4-Hydroxythiobenzamide | 1.0 |

| Ethyl 2-chloroacetoacetate | 1.05 |

| Triethylamine | 0.1 |

Figure 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Applications and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, the 2-aryl-thiazole scaffold is present in numerous compounds with significant pharmacological activities.

Anticancer Activity

Derivatives of 2-(4-hydroxyphenyl)-thiazole have shown promise as anticancer agents.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Figure 2: Potential Kinase Inhibition Pathway

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Studies on similar structures suggest potential inhibition of kinases like Spleen Tyrosine Kinase (SYK) and p38 MAP kinase.[4][5] Inhibition of these kinases can disrupt signaling pathways that are often dysregulated in cancer, leading to decreased cell proliferation and induction of apoptosis.

Anti-inflammatory Activity

The 2-phenylthiazole moiety is also found in compounds with anti-inflammatory properties.[6][7] Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives may exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of pro-inflammatory cytokines.[8]

References

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 7. wjpmr.com [wjpmr.com]

- 8. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a Potential Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase. Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and other health complications. Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[2]

Given its structural similarity to Febuxostat and other bioactive thiazole derivatives, this compound is a compound of significant interest for its potential xanthine oxidase inhibitory activity. These application notes provide detailed protocols for the in vitro evaluation of this compound as a xanthine oxidase inhibitor.

Quantitative Data on Related Xanthine Oxidase Inhibitors

| Compound Name | IC50 Value | Inhibition Type | Reference Compound |

| Febuxostat | 1.8 nM | Mixed | Allopurinol |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | Not Specified | Not Specified |

| A series of thiazole-5-carboxylic acid derivatives | 0.45 µM | Mixed | Not Specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of uric acid production by xanthine oxidase and a typical experimental workflow for screening potential inhibitors.

Caption: Biochemical pathway of uric acid synthesis and the point of inhibition.

Caption: General experimental workflow for the in vitro xanthine oxidase inhibition assay.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of this compound against xanthine oxidase. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[1][3]

Materials and Reagents:

-

This compound (Test Compound)

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Allopurinol (Positive Control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Solutions:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Allopurinol Stock Solution: Prepare a 1 mM stock solution of Allopurinol in DMSO.

-

Xanthine Solution: Prepare a 150 µM solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5).[3]

-

Xanthine Oxidase Solution: Prepare a 0.1 units/mL solution of xanthine oxidase in 50 mM potassium phosphate buffer (pH 7.5). Keep on ice.

-

-

Assay Protocol (in a 96-well plate):

-

Add 50 µL of 50 mM potassium phosphate buffer (pH 7.5) to all wells.

-

Add 2 µL of the test compound stock solution (or DMSO for the control) to the respective wells to achieve the desired final concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).

-

Add 25 µL of the xanthine oxidase solution to all wells except the blank wells. Add 25 µL of buffer to the blank wells.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 125 µL of the xanthine solution to all wells.

-

Immediately measure the absorbance at 295 nm at 1-minute intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (velocity) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100 Where V_control is the velocity of the reaction with DMSO (no inhibitor) and V_test is the velocity of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate (xanthine) and the inhibitor.

Procedure:

-

Prepare a range of xanthine concentrations (e.g., 15 µM to 150 µM) in the phosphate buffer.

-

For each xanthine concentration, perform the xanthine oxidase assay with different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines will indicate the type of inhibition.

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

The provided protocols offer a robust framework for the comprehensive evaluation of this compound as a potential xanthine oxidase inhibitor. While direct evidence of its inhibitory activity is pending experimental validation, its structural relationship to potent inhibitors like Febuxostat suggests it is a promising candidate for investigation. The successful application of these methods will provide valuable insights into its therapeutic potential for the treatment of hyperuricemia and gout.

References

therapeutic applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for gout

For Researchers, Scientists, and Drug Development Professionals

PREFACE: The compound Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a pivotal intermediate in the chemical synthesis of Febuxostat. It is Febuxostat, the final active pharmaceutical ingredient, that exhibits therapeutic efficacy in the management of hyperuricemia and gout. These application notes and protocols therefore focus on the pharmacological applications and experimental evaluation of Febuxostat.

Application Notes

1. Introduction to Febuxostat

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the purine metabolism pathway. By inhibiting xanthine oxidase, Febuxostat reduces the production of uric acid, the causative agent of hyperuricemia and gout. Elevated levels of uric acid in the blood can lead to the formation of monosodium urate crystals in the joints and tissues, triggering painful gout flares. Febuxostat is a cornerstone in the long-term management of chronic gout, aimed at lowering serum uric acid levels to prevent gout attacks and the progression of joint damage.

2. Mechanism of Action

Febuxostat exerts its therapeutic effect by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the final two steps in the conversion of purines to uric acid: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid. Febuxostat forms a stable complex with the molybdenum pterin center of the enzyme, blocking its activity and thereby reducing the synthesis of uric acid.

3. Pharmacological Profile

-

Route of Administration: Oral

-

Bioavailability: Approximately 49%

-

Protein Binding: Greater than 99%

-

Metabolism: Extensively metabolized in the liver via conjugation by uridine diphosphate glucuronosyltransferase (UGT) enzymes and oxidation by cytochrome P450 (CYP) enzymes.

-

Elimination: Excreted in both urine and feces.

4. Therapeutic Indications

Febuxostat is indicated for the chronic management of hyperuricemia in patients with gout. It is not recommended for the treatment of asymptomatic hyperuricemia.

5. Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Febuxostat in lowering serum uric acid (sUA) levels in patients with gout.

Quantitative Data

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

| Compound | IC50 (µg/mL) |

| Febuxostat | 8.77 |

| Allopurinol | 9.07 |

Table 2: Clinical Trial Efficacy of Febuxostat in Gout Patients

| Treatment Group | Percentage of Patients Achieving sUA < 6.0 mg/dL |

| Febuxostat 40 mg | 45% |

| Febuxostat 80 mg | 67% |

| Allopurinol 300/200 mg | 42% |

Experimental Protocols

1. Synthesis of Febuxostat from this compound

This protocol outlines the key steps in the synthesis of Febuxostat from its precursor.

-

Step 1: Formylation of this compound.

-

To a solution of this compound in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, quench the reaction and isolate the product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

-

-

Step 2: Isobutoxylation.

-

Dissolve the formylated intermediate in a solvent such as dimethylformamide.

-

Add potassium carbonate and isobutyl bromide.

-

Heat the mixture to drive the reaction to completion.

-

Isolate the resulting product, Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

-

-

Step 3: Conversion to Nitrile.

-

Treat the isobutoxylated intermediate with hydroxylamine hydrochloride and a dehydrating agent (e.g., formic acid) to convert the formyl group to a nitrile group, yielding Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

-

-

Step 4: Hydrolysis to Febuxostat.

-

Hydrolyze the ethyl ester of the nitrile intermediate using a base such as sodium hydroxide in an alcoholic solvent.

-

Acidify the reaction mixture to precipitate the final product, Febuxostat.

-

2. In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory potential of a test compound against xanthine oxidase.

-

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Febuxostat (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of Febuxostat in DMSO.

-

Prepare serial dilutions of the Febuxostat stock solution in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of the diluted Febuxostat solutions or buffer (for control).

-

Add 100 µL of xanthine solution (0.15 mM in buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of xanthine oxidase solution (0.2 units/mL in buffer) to each well.

-

Immediately measure the absorbance at 295 nm every minute for 15 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of Febuxostat and determine the IC50 value.

-

3. In Vivo Hyperuricemia Model in Rats

This protocol describes the induction of hyperuricemia in rats and the evaluation of Febuxostat's efficacy.

-

Animals:

-

Male Wistar rats (200-250 g)

-

-

Materials:

-

Potassium oxonate (uricase inhibitor)

-

Febuxostat

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

-

Procedure:

-

Acclimatize the rats for at least one week.

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg) one hour before the administration of the test compound.

-

Administer Febuxostat (e.g., 5-10 mg/kg) or vehicle orally by gavage.

-

Collect blood samples from the tail vein at specified time points (e.g., 0, 2, 4, 6, and 24 hours) after drug administration.

-

Centrifuge the blood samples to obtain serum.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Analyze the data to determine the effect of Febuxostat on serum uric acid levels compared to the vehicle control group.

-

Visualizations

Caption: Synthetic pathway of Febuxostat from its key intermediate.

Caption: Inhibition of uric acid production by Febuxostat.

Caption: Workflow for evaluating Febuxostat in a rat model of hyperuricemia.

Application Notes and Protocols: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a thiazole ring, a phenolic hydroxyl group, and a carboxylate ester, provides multiple points for chemical modification, making it an attractive scaffold in medicinal chemistry. The primary application of EHPMTC is as a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Furthermore, the thiazole core is a well-established pharmacophore found in a wide range of therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.

These application notes provide an overview of the utility of EHPMTC in drug discovery, focusing on its role as a synthetic precursor and the biological activities of its derivatives. Detailed protocols for its synthesis and key in vitro assays are also presented to facilitate its use in research and development.

Applications in Drug Discovery

1. Intermediate for Xanthine Oxidase Inhibitors:

The most prominent application of EHPMTC is in the synthesis of Febuxostat. The synthesis involves the formylation of EHPMTC to introduce a formyl group at the 3-position of the phenyl ring, followed by further modifications. The resulting molecule, Febuxostat, potently inhibits xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body.

2. Scaffold for Anticancer Agents:

The thiazole moiety is a common feature in many anticancer drugs. Derivatives of EHPMTC have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel thiazole-based 1,2,3-triazole derivatives synthesized from a derivative of EHPMTC have shown potent activity against human glioblastoma cell lines.[1] This highlights the potential of the EHPMTC scaffold in the development of new oncology therapeutics.

3. Foundation for Anti-inflammatory and Antimicrobial Agents:

The thiazole ring system is known to be a key structural component in various compounds exhibiting anti-inflammatory and antimicrobial activities. While specific data for EHPMTC is limited, its structural features suggest its potential as a starting material for the development of novel agents targeting inflammatory pathways or microbial pathogens.

Quantitative Biological Data